molecular formula C18H14O5 B7785139 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-

Cat. No.: B7785139
M. Wt: 310.3 g/mol
InChI Key: PLBJVACXGOGRLV-UHFFFAOYSA-N
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Description

The compound “1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-” is a functionalized isobenzofuranone derivative characterized by a 2,3-dihydro-1,4-benzodioxin moiety attached via a 2-oxoethyl group at the C-3 position of the isobenzofuranone core. Isobenzofuranones are heterocyclic compounds with a fused benzene and furan ring system, and substitutions at the C-3 position significantly influence their biological and physicochemical properties .

Synthesis: The synthesis of C-3 functionalized isobenzofuranones typically involves condensation reactions. For example, analogous compounds, such as 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one, are synthesized via solvent-free condensation between phthalaldehyde and methylacetophenone .

The ketone group in the 2-oxoethyl linker could enhance reactivity or serve as a site for further functionalization .

Properties

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c19-14(11-5-6-15-17(9-11)22-8-7-21-15)10-16-12-3-1-2-4-13(12)18(20)23-16/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBJVACXGOGRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Formation of Isobenzofuranone Core

Under basic conditions (Na₂CO₃, 20 mol%), 1a undergoes cyclization to form the isobenzofuranone core. Subsequent nucleophilic ring-opening of 2a introduces the 2,3-dihydro-1,4-benzodioxin-6-yl moiety. Key parameters include:

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 88%

The reaction proceeds via intermediates stabilized by resonance, with Na₂CO₃ facilitating deprotonation and lactonization.

Acid-Catalyzed Rearrangement to Isoindolobenzoxazinones

Switching to acidic conditions (p-toluenesulfonic acid, 80 mol%) at 140°C redirects the pathway. The initially formed isobenzofuranone undergoes intramolecular rearrangement, followed by nucleophilic addition and cyclization to yield isoindolobenzoxazinones. While this diverts from Compound X , it highlights the versatility of the core structure under varying conditions.

Table 1: Optimization of Cascade Cyclization

CatalystTemperature (°C)Time (h)ProductYield (%)
Na₂CO₃11012Isobenzofuranone88
TsOH14012Isoindolobenzoxazinone87

Retro Diels-Alder Strategy for Benzodioxin Integration

A retro Diels-Alder (rDA) approach, adapted from isobenzofuran synthesis, offers a modular route to Compound X . This method involves:

Functionalization via 1,4-Elimination

Treatment of 7 with lithium diisopropylamide (LDA) in benzene induces 1,4-elimination, generating a reactive isobenzofuran intermediate. Trapping this species with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl donors could theoretically yield Compound X , though this remains unexplored in literature.

Critical Parameters:

  • Base : LDA outperforms other bases (e.g., KOtBu) in minimizing side reactions.

  • Solvent : Benzene or toluene ensures stability of reactive intermediates.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Evaluation

MethodAdvantagesLimitationsScalability
Cascade CyclizationHigh yield (88%), one-pot simplicityAcidic conditions divert pathwayIndustrial
Retro Diels-AlderModular, tunable substituentsMulti-step, unproven for X Lab-scale
Nucleophilic SubstitutionDirect functionalizationLow yields, side reactionsLimited

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzodioxin moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride or potassium carbonate are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Antiparasitic Activity:

  • JVPH3 and JVPH4: Exhibit potent antileishmanial effects by inhibiting Leishmania donovani topoisomerase II (LdTOPII) and inducing ROS-mediated apoptosis. Both compounds are effective against antimony-resistant strains .

Antiplatelet Activity:

  • NBP : A clinically approved antiplatelet agent, NBP inhibits platelet aggregation via modulation of arachidonic acid metabolism. However, other 3-substituted derivatives (e.g., alkyl or allyl groups) show lower activity, indicating substituent size and hydrophobicity are critical .
  • Target Compound : The benzodioxin group’s bulkiness may limit antiplatelet efficacy compared to NBP, but this requires experimental validation.

Neuroprotective Effects:

  • 3-Butyl-6-fluoro/bromo Derivatives: Reduce lipid peroxidation and protect neurons from hydrogen peroxide-induced damage at non-cytotoxic concentrations .
  • Target Compound : The 2-oxoethyl linker may improve membrane permeability, but the benzodioxin group’s redox properties could either enhance or interfere with neuroprotection.

Biological Activity

1(3H)-Isobenzofuranone, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]- (CAS: 64179-34-6) is a compound of interest due to its potential biological activities, particularly in neuroprotection and antioxidant properties. This article reviews the biological activity of this compound based on various studies and data.

  • Molecular Formula : C18H14O5
  • Molar Mass : 310.31 g/mol
  • Structural Characteristics : The compound features a fused isobenzofuranone core with a dioxin moiety that may contribute to its biological effects.

Biological Activity Overview

1(3H)-Isobenzofuranone derivatives have been studied for their neuroprotective effects, particularly in relation to oxidative stress and neurodegenerative diseases. The following sections detail significant findings from recent research.

Neuroprotective Effects

A study published in Brazilian Archives of Biology and Technology evaluated the protective action of isobenzofuranones on primary cultures of hippocampal neurons exposed to hydrogen peroxide-induced oxidative stress. Key findings include:

  • Cytotoxicity Assessment : The cytotoxicity of isobenzofuranones was assessed using cell viability assays. Results indicated that pretreatment with isobenzofuranones significantly reduced cell death caused by oxidative stress.
  • Reactive Oxygen Species (ROS) Reduction : The treatment with isobenzofuranones led to a marked decrease in intracellular ROS levels compared to untreated controls. This suggests a protective mechanism against oxidative damage.
Concentration (µM)Pre-treatment with IsobenzofuranoneROS Levels (Relative Units)
50YesReduced
100YesSignificantly Reduced
150YesMinimal Reduction

Antioxidant Activity

The antioxidant potential of isobenzofuranones has been demonstrated through various assays. For instance, a comparative study showed that certain derivatives exhibited potent antioxidant activity, significantly lowering lipid peroxidation levels in cellular models.

Case Study: Antioxidant Assay Results

In an experiment measuring the IC50 values (the concentration required to inhibit 50% of the target), the following results were obtained:

CompoundIC50 (μg/mL)Reference Compound (Ascorbic Acid)IC50 (μg/mL)
1(3H)-Isobenzofuranone Derivative A14.38 ± 0.09Ascorbic Acid4.57
1(3H)-Isobenzofuranone Derivative B8.88 ± 0.12
1(3H)-Isobenzofuranone Derivative C6.33 ± 0.08

These results indicate that while some derivatives are less potent than ascorbic acid, they still demonstrate significant antioxidant properties.

The neuroprotective effects of isobenzofuranones are attributed to their ability to modulate oxidative stress pathways and enhance cellular resilience against oxidative insults. The mechanisms include:

  • Reduction of Lipid Peroxidation : By decreasing ROS levels, these compounds help maintain cellular membrane integrity.
  • Hormesis Effect : At lower concentrations, isobenzofuranones exhibit beneficial effects, while higher concentrations may lead to cytotoxicity, highlighting the importance of dosage in therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed for 1(3H)-Isobenzofuranone derivatives, and how can reaction parameters be optimized?

Answer:
The synthesis of 1(3H)-Isobenzofuranone derivatives typically involves condensation reactions between phthalaldehyde and ketones (e.g., methylacetophenone) under solvent-free conditions . Optimization includes controlling reaction temperature, stoichiometry, and catalyst selection. For example, solvent-free synthesis reduces side reactions and improves yield. Enantioselective routes may employ chiral catalysts, as demonstrated in the synthesis of related benzofuran derivatives via cross-metathesis and intramolecular oxo-Michael reactions .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry (e.g., δ ~170 ppm for carbonyl groups) .
  • X-ray Diffraction : Resolves crystal packing and intramolecular interactions (e.g., CCDC 1505246 provides crystallographic data for a methyl-substituted analog) .
  • Mass Spectrometry : GCMS and HRMS identify molecular ions and detect impurities (e.g., 2% isomer contamination reported in GCMS analysis) .

Advanced: How do substituents on the phenyl ring influence molecular conformation and crystal packing?

Answer:
Substituents like methyl or methoxy groups alter steric and electronic interactions, impacting molecular conformation. For instance, X-ray studies on 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one reveal that methyl groups induce torsional angles of ~10° in the benzodioxin moiety, stabilizing the crystal lattice via C–H···O interactions . Comparative Hirshfeld surface analysis quantifies substituent effects on intermolecular contacts (e.g., hydrogen bonding vs. van der Waals forces) .

Advanced: How should researchers address contradictions between experimental and theoretical mass spectrometry data?

Answer:
Discrepancies in HRMS (e.g., calculated vs. observed m/z values) often arise from isotopic impurities or ionization inefficiencies. Mitigation strategies include:

  • Isotopic Purity Assessment : Use high-resolution instruments to distinguish isotopic peaks.
  • Fragmentation Pattern Analysis : Compare experimental MS/MS spectra with computational predictions (e.g., using software like MassFrontier) .
  • Complementary Techniques : Validate with NMR or IR spectroscopy to rule out structural misassignments .

Advanced: What computational tools are used to model intermolecular interactions in crystalline forms?

Answer:

  • Energy Framework Analysis : Visualizes interaction energies (e.g., Coulombic, dispersion) between molecular pairs in the crystal lattice .
  • Hirshfeld Surface Analysis : Maps dnorm, shape index, and curvedness to quantify contact types (e.g., 15% H···H contacts in methyl-substituted analogs) .
  • Electrostatic Potential Mapping : Predicts reactive sites for co-crystallization studies .

Advanced: How does comparative structural analysis with analogs enhance understanding of structure-property relationships?

Answer:
Comparing X-ray data of analogs with different substituents (e.g., hydrogen, hydroxy, methoxy) reveals trends in:

  • Thermal Stability : Methyl groups enhance melting points by ~20°C due to improved packing efficiency .
  • Solubility : Polar substituents (e.g., –OH) increase aqueous solubility but reduce crystallinity .
  • Bioactivity : Structural analogs with benzodioxin moieties show antimicrobial potential, guiding targeted modifications .

Basic: What strategies ensure high-purity synthesis of 1(3H)-Isobenzofuranone derivatives?

Answer:

  • Chromatographic Purification : Use silica gel column chromatography with gradients (e.g., ethyl acetate/hexane 1:3) to isolate isomers .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove residual reactants .
  • In-line Monitoring : Employ TLC or HPLC to track reaction progress and detect byproducts early .

Advanced: What role do non-covalent interactions play in stabilizing the compound’s solid-state structure?

Answer:

  • C–H···O Hydrogen Bonds : Dominate in methyl-substituted analogs, contributing ~40% of stabilization energy .
  • π-π Stacking : Observed in benzofuran-phenyl ring interactions (distance ~3.5 Å) .
  • Van der Waals Forces : Critical for alkyl chain packing in derivatives with hexyl groups .

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